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Compound Name: 4-Methoxy-2-nitrophenol

Cat. No.: B075764 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of various methoxy-

substituted nitrophenol isomers. The reactivity of these compounds is fundamentally governed

by the electronic interplay between the electron-donating methoxy group (-OCH₃), the electron-

withdrawing nitro group (-NO₂), and the phenolic hydroxyl group (-OH). Their relative positions

on the aromatic ring dictate the molecule's overall electron density, acidity, and susceptibility to

electrophilic or nucleophilic attack. This analysis is supported by experimental data and

detailed methodologies to assist in experimental design and interpretation.

Electronic Effects of Substituents
The reactivity of a substituted phenol is primarily influenced by inductive and resonance effects,

which alter the electron density of the aromatic ring and the acidity of the phenolic proton.

Hydroxyl Group (-OH): Acts as a strong activating group. It withdraws electron density

through induction (-I) but strongly donates electron density through resonance (+M), with the

resonance effect being dominant. It directs incoming electrophiles to the ortho and para

positions.

Methoxy Group (-OCH₃): Similar to the hydroxyl group, it is an activating, ortho-, para-

directing group due to its strong +M effect.[1]
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Nitro Group (-NO₂): Acts as a strong deactivating group. It powerfully withdraws electron

density from the ring through both inductive (-I) and resonance (-M) effects.[1] This

withdrawal increases the acidity of the phenol but deactivates the ring towards electrophilic

attack, directing incoming electrophiles to the meta position relative to itself.
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Caption: Electronic effects of substituents on phenol reactivity.

Comparative Acidity (pKa Values)
The acidity of a phenol is a direct measure of the stability of its conjugate base, the phenoxide

ion. Electron-withdrawing groups like -NO₂ stabilize the negative charge on the phenoxide ion,

leading to a lower pKa value (stronger acid).[2] Conversely, electron-donating groups like -

OCH₃ destabilize the phenoxide ion, resulting in a higher pKa (weaker acid).[3] The position of

these groups is critical. A nitro group at the ortho or para position can delocalize the negative

charge through resonance, causing a significant increase in acidity compared to a meta

position, where only the inductive effect is operative.[2][4]
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Compound Structure pKa Value Notes

Phenol C₆H₅OH 9.98[3][4] Reference compound.

4-Nitrophenol p-NO₂-C₆H₄OH 7.15[2][5]

Significantly more

acidic due to strong -

M and -I effects of the

para-nitro group

stabilizing the

phenoxide.

3-Nitrophenol m-NO₂-C₆H₄OH 8.28 - 8.40[2][6]

Less acidic than

ortho/para isomers as

the nitro group

stabilizes the

phenoxide only by its -

I effect.

2-Nitrophenol o-NO₂-C₆H₄OH 7.17 - 7.23[2][7]

Acidity is high due to -

M and -I effects, but

slightly lower than the

para isomer, which

may be due to

intramolecular

hydrogen bonding that

stabilizes the

protonated form.[7]

4-Methoxyphenol p-OCH₃-C₆H₄OH 10.21[3][4]

Less acidic than

phenol due to the

electron-donating +M

effect of the methoxy

group, which

destabilizes the

phenoxide ion.

3-Methoxyphenol m-OCH₃-C₆H₄OH 9.65[3][4] More acidic than the

para isomer and

phenol. The +M effect

does not extend to the
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meta position, so the

weaker -I effect

dominates, slightly

increasing acidity.

2-Methoxy-4-

nitrophenol
7.05 (Predicted)[8]

The combined

electron-withdrawing

effect of the nitro

group and the

inductive effect of the

methoxy group likely

contribute to a low

pKa.

Reactivity in Electrophilic Aromatic Substitution
(EAS)
In EAS reactions, the aromatic ring acts as a nucleophile. The overall reactivity of methoxy-

substituted nitrophenols is a composite of the powerful activating effects of the -OH and -OCH₃

groups and the strong deactivating effect of the -NO₂ group. The substitution pattern is directed

by the activating groups to the available positions ortho and para to them.

For example, in the nitration of 3-methoxyphenol, the hydroxyl and methoxy groups direct the

incoming electrophile. The reaction with cerium (IV) ammonium nitrate (CAN) can result in

exclusive nitration at the C-2 position, indicating that the strong mesomeric effect of the

methoxy group activates the sterically hindered site.[9]

This protocol is a representative procedure for the mono-nitration of an activated phenolic ring

and may require optimization.[10]

Reaction Setup: Dissolve the methoxyphenol substrate (e.g., 5.0 g) in a suitable solvent like

dichloromethane (30 mL) in a round-bottom flask equipped with a magnetic stir bar.

Cooling: Cool the solution to 0-5 °C using an ice bath to control the reaction's exothermicity

and minimize side-product formation.
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Addition of Nitrating Agent: While stirring vigorously, add a pre-cooled solution of dilute nitric

acid (e.g., 2.3 mL of 70% HNO₃ in 10 mL of water) dropwise over 30 minutes. The

temperature should be maintained below 10 °C.[11]

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate

the organic layer and wash it sequentially with water (2 x 30 mL) and brine (30 mL).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

remove the solvent under reduced pressure.

Purification: Purify the crude product mixture of nitrated isomers by column chromatography

on silica gel, typically using a gradient of ethyl acetate in hexanes.[10]
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Caption: General experimental workflow for electrophilic nitration.
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Reactivity in Nucleophilic Aromatic Substitution
(SNAr)
SNAr reactions involve the attack of a nucleophile on an aromatic ring and require the

presence of strong electron-withdrawing groups to stabilize the intermediate Meisenheimer

complex.[12] Therefore, the nitro group is essential for this type of reactivity in nitrophenols.

The reaction is greatly facilitated when the nitro group is ortho or para to the leaving group.[13]

The electron-donating -OH and -OCH₃ groups are deactivating for SNAr and would hinder the

reaction unless one of them is the leaving group.

This protocol describes the synthesis of 3-methoxy-4-nitrophenol from an activated fluoro-

aromatic precursor.[14]

Reactant Preparation: Dissolve 4-fluoro-2-methoxy-1-nitrobenzene (19.9 mmol) in dimethyl

sulfoxide (DMSO) (40 mL) in a reaction vessel.

Nucleophile Addition: Add an aqueous solution of sodium hydroxide (1N, 40 mL, 40 mmol).

Heating: Heat the reaction mixture at 80 °C for 20 hours.

Acidification: Cool the mixture to room temperature and adjust the pH to 5 using an aqueous

HCl solution.

Extraction: Extract the product from the aqueous mixture using ethyl acetate (3 x volumes).

Washing and Drying: Combine the organic extracts and wash with water and brine. Dry the

organic layer over anhydrous magnesium sulfate.

Isolation: Concentrate the solvent to yield the 3-methoxy-4-nitrophenol product.[14]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.07%3A_Nucleophilic_Aromatic_Substitution
https://flexbooks.ck12.org/cbook/ck-12-cbse-chemistry-class-12/section/6.9/primary/lesson/nucleophilic-substitution-reactions-haloarenes/
https://www.chemicalbook.com/synthesis/3-methoxy-4-nitrophenol.htm
https://www.chemicalbook.com/synthesis/3-methoxy-4-nitrophenol.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aryl Halide
(with o/p -NO₂)

Meisenheimer Complex
(Resonance Stabilized)

Attack on C-X
(Slow Step)

Nucleophile
(e.g., OH⁻, RO⁻)

Substituted Product

Loss of Leaving Group (X⁻)
(Fast Step)

Click to download full resolution via product page

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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